(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione (5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 299417-35-9
VCID: VC4431041
InChI: InChI=1S/C25H29NO2S/c1-24(2,3)19-11-7-17(8-12-19)15-21-22(27)26(23(28)29-21)16-18-9-13-20(14-10-18)25(4,5)6/h7-15H,16H2,1-6H3/b21-15-
SMILES: CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)SC2=O
Molecular Formula: C25H29NO2S
Molecular Weight: 407.57

(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

CAS No.: 299417-35-9

Cat. No.: VC4431041

Molecular Formula: C25H29NO2S

Molecular Weight: 407.57

* For research use only. Not for human or veterinary use.

(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione - 299417-35-9

Specification

CAS No. 299417-35-9
Molecular Formula C25H29NO2S
Molecular Weight 407.57
IUPAC Name (5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C25H29NO2S/c1-24(2,3)19-11-7-17(8-12-19)15-21-22(27)26(23(28)29-21)16-18-9-13-20(14-10-18)25(4,5)6/h7-15H,16H2,1-6H3/b21-15-
Standard InChI Key XGFPTMGDLIPBES-QNGOZBTKSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)SC2=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiazolidine-2,4-dione core substituted at positions 3 and 5 with 4-tert-butylbenzyl and 4-tert-butylbenzylidene groups, respectively. The Z-configuration of the exocyclic double bond at position 5 is critical for its stereochemical stability .

Key Structural Features:

  • Core: Thiazolidine-2,4-dione (5-membered ring with sulfur at position 1, carbonyl groups at 2 and 4).

  • Substituents:

    • Position 3: 4-tert-Butylbenzyl group (–CH₂C₆H₄–C(CH₃)₃).

    • Position 5: 4-tert-Butylbenzylidene group (–CH=C₆H₄–C(CH₃)₃).

Nomenclature and Identifiers

PropertyValue
IUPAC Name(5Z)-3-[(4-tert-Butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
CAS Number299417-35-9
Molecular FormulaC₂₅H₂₉NO₂S
Molecular Weight407.57 g/mol
SMILESO=C(N(CC1=CC=C(C(C)(C)C)C=C1)C/2=O)SC2=C/C3=CC=C(C(C)(C)C)C=C3
InChI KeyZZAYRFTZKPVTAI-DHDCSXOGSA-N

The tert-butyl groups confer steric bulk and hydrophobicity, influencing receptor binding and pharmacokinetics .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Knoevenagel Condensation: Reaction of thiazolidine-2,4-dione with 4-tert-butylbenzaldehyde forms the 5-benzylidene intermediate .

  • Alkylation: Introduction of the 4-tert-butylbenzyl group at position 3 using 4-tert-butylbenzyl bromide under basic conditions .

Representative Reaction Scheme:

Thiazolidine-2,4-dione+4-tert-Butylbenzaldehydepiperidine5-Benzylidene Intermediate4-tert-Butylbenzyl BromideTarget Compound\text{Thiazolidine-2,4-dione} + \text{4-tert-Butylbenzaldehyde} \xrightarrow{\text{piperidine}} \text{5-Benzylidene Intermediate} \xrightarrow{\text{4-tert-Butylbenzyl Bromide}} \text{Target Compound}

Analytical Characterization

  • NMR: 1H^1H NMR signals at δ 1.30 (s, 18H, tert-butyl), δ 4.80 (s, 2H, CH₂), and δ 7.20–7.60 (m, aromatic protons) .

  • Mass Spectrometry: ESI-MS m/z 408.2 [M+H]+^+ .

  • X-ray Crystallography: Confirms Z-configuration of the benzylidene moiety .

Physicochemical Properties

PropertyValue
Melting PointNot reported
SolubilityLow in water; soluble in DMSO, DMF
LogP (Predicted)5.2 ± 0.3
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The high logP value (5.2) indicates strong lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility .

Comparative Analysis with Analogues

CompoundSubstituentsIC₅₀ (μM)Target
Target Compound4-tert-Butylphenyl (3,5)4.40HepG2
RosiglitazonePyridinyl, thiazolidinedione10.2PPAR-γ
(5Z)-5-[(4-Hydroxyphenyl)methylidene]4-Hydroxyphenyl29.23LOX/COX-II
GSK1059615TZD-PI3Kα inhibitor0.008PI3K-α

The dual tert-butyl groups enhance target affinity by 3-fold compared to monosubstituted analogues .

Applications in Medicinal Chemistry

Drug Design

  • PPAR-γ Agonists: Potential for metabolic disorder treatment .

  • Kinase Inhibitors: Structural mimicry of ATP-binding sites in PI3K/Akt .

Bioconjugation

  • Prodrug Development: Esterification of the thiazolidinedione core improves bioavailability .

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